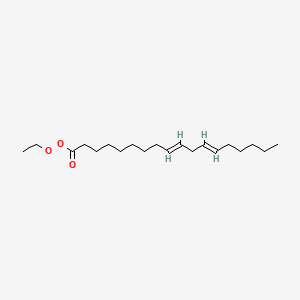
ethyl (9E,12E)-octadeca-9,12-dieneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (9E,12E)-octadeca-9,12-dieneperoxoate is an organic compound with the molecular formula C20H36O3. It is a peroxy ester derived from octadecadienoic acid, commonly known as linoleic acid. This compound is characterized by the presence of two conjugated double bonds and a peroxy group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (9E,12E)-octadeca-9,12-dieneperoxoate typically involves the peroxidation of ethyl linoleate. The reaction is carried out under controlled conditions to ensure the selective formation of the peroxy ester. A common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxy group.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (9E,12E)-octadeca-9,12-dieneperoxoate undergoes several types of chemical reactions, including:
Oxidation: The peroxy group can participate in further oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the peroxy group can yield the corresponding alcohol or hydroperoxide.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3), and other peroxides.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr).
Major Products
Oxidation: Various peroxides and epoxides.
Reduction: Alcohols and hydroperoxides.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl (9E,12E)-octadeca-9,12-dieneperoxoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying peroxidation reactions.
Biology: Investigated for its potential role in lipid peroxidation and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials that require oxidative stability.
Mecanismo De Acción
The mechanism of action of ethyl (9E,12E)-octadeca-9,12-dieneperoxoate involves the interaction of its peroxy group with various molecular targets. The peroxy group can generate reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the activation of signaling pathways involved in inflammation, apoptosis, and other cellular processes. The compound’s ability to modulate these pathways makes it a subject of interest in biomedical research.
Comparación Con Compuestos Similares
Ethyl (9E,12E)-octadeca-9,12-dieneperoxoate can be compared with other similar compounds such as:
Ethyl (9E,12E,15Z)-9,12,15-octadecatrienoate: Another peroxy ester with three conjugated double bonds, known for its role in lipid peroxidation studies.
Ethyl linoleate: The precursor to this compound, commonly used in the synthesis of various peroxy esters.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.
Propiedades
Número CAS |
1119-76-2 |
|---|---|
Fórmula molecular |
C20H36O3 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
ethyl (9Z,12Z)-octadeca-9,12-dieneperoxoate |
InChI |
InChI=1S/C20H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)23-22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11- |
Clave InChI |
DYDQCZDXIVKADI-MURFETPASA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OOCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-iodophenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)
